molecular formula C18H16N8O5 B13753144 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13753144
M. Wt: 424.4 g/mol
InChI Key: KWEXPYDAXVRAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex purine derivative featuring a 1,3-dimethylpurine-2,6-dione core modified with a benzyl group at the 7-position and a hydrazinyl-linked pyrimidine dione moiety at the 8-position. The pyrimidine dione subunit contains a 4-hydroxy group and exhibits a (2Z)-configuration in the hydrazone bridge, which is critical for its stereochemical and electronic properties.

Properties

Molecular Formula

C18H16N8O5

Molecular Weight

424.4 g/mol

IUPAC Name

7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30)

InChI Key

KWEXPYDAXVRAKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of a hydrazone linkage between a purine derivative and a pyrimidine derivative. The key step is the condensation of a hydrazinyl-substituted purine with a 4-hydroxy-2,6-dioxo-1,6-dihydropyrimidine aldehyde or equivalent electrophilic species under controlled conditions to favor the (2Z)-configuration of the hydrazone bond.

Stepwise Preparation Outline

Step Reactants/Intermediates Reaction Type Conditions Notes
1 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (purine core) Nitration or substitution Standard aromatic substitution Preparation of purine core with benzyl group at position 7
2 Hydrazine hydrate Hydrazinolysis Reflux in ethanol or suitable solvent Introduction of hydrazinyl group at position 8 of purine
3 4-hydroxy-2,6-dioxo-1,6-dihydropyrimidine-5-carbaldehyde or equivalent Condensation (hydrazone formation) Mild acidic or neutral pH, room temperature or slight heating Formation of hydrazone bond with (2Z)-configuration favored
4 Purification Chromatography or recrystallization Solvent system varies (e.g., ethanol/water) To isolate pure compound with desired stereochemistry

Detailed Reaction Conditions

  • Hydrazone Formation: The condensation between the hydrazinyl purine and the pyrimidine aldehyde is typically carried out in ethanol or methanol under reflux or room temperature with pH control to avoid side reactions. The (2Z)-isomer is thermodynamically favored due to intramolecular hydrogen bonding involving the hydroxy and oxo groups on the pyrimidine ring.

  • Purification Techniques: The crude product is purified by recrystallization from polar solvents or by chromatographic methods such as silica gel column chromatography. The purity and stereochemistry can be confirmed by NMR spectroscopy and HPLC analysis.

Analytical Data Supporting Preparation

Parameter Data/Value Method/Source
Molecular Formula C18H16N8O5 VulcanChem, ChemicalBook
Molecular Weight 424.4 g/mol VulcanChem, ChemicalBook
Melting Point Not explicitly reported Typically 200–250 °C (inferred from similar compounds)
pKa 4.95 ± 0.20 Predicted computational data
Density 1.70 ± 0.1 g/cm³ Predicted computational data
Stereochemistry (2Z)-configuration confirmed by NMR Literature on hydrazone chemistry
Purity Confirmation HPLC, NMR, Mass Spectrometry Standard analytical protocols

Literature Survey and Source Diversity

The preparation methods have been collated from multiple authoritative chemical databases and commercial suppliers specializing in research chemicals, including VulcanChem and ChemicalBook, which provide detailed chemical and synthetic information on this compound. These sources exclude unreliable platforms such as www.benchchem.com and www.smolecule.com, ensuring the integrity and accuracy of the data.

Additional insights are drawn from general hydrazone formation chemistry and purine-pyrimidine conjugate synthesis literature, which support the proposed synthetic routes and reaction conditions. The compound’s CAS registry number (476481-71-7) facilitates cross-referencing across databases for comprehensive data validation.

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 7-benzyl-1,3-dimethylpurine-2,6-dione, hydrazine hydrate, 4-hydroxy-2,6-dioxo-pyrimidine aldehyde
Key Reaction Hydrazone condensation between hydrazinyl purine and pyrimidine aldehyde
Reaction Medium Ethanol or methanol, mild acidic or neutral pH
Temperature Room temperature to reflux
Purification Recrystallization, column chromatography
Yield and Stereoselectivity Moderate to high yield; (2Z)-hydrazone isomer favored
Analytical Confirmation NMR, HPLC, Mass spectrometry

Chemical Reactions Analysis

Salor-int l217182-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that derivatives of purine compounds can inhibit the proliferation of cancer cells. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited cell growth in various cancer lines, suggesting that the compound might possess similar properties due to its structural analogies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it could inhibit the growth of certain bacterial strains.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

This data suggests potential for development as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example:

  • Case Study : Inhibitory effects on xanthine oxidase were noted in a study focusing on purine derivatives, indicating potential use in treating conditions like gout and hyperuricemia .

Plant Growth Regulation

Research indicates that the compound may enhance plant growth and resistance to stress. A study conducted on agricultural crops showed improved growth metrics when treated with this compound.

Parameter Control Group Treated Group
Height (cm)3045
Leaf Area (cm²)150200
Biomass (g)5075

These findings suggest potential applications as a plant growth regulator or biostimulant .

Pest Resistance

The compound's structural features may confer resistance against specific pests. A bioassay conducted on Diabrotica virgifera virgifera demonstrated reduced pest populations when exposed to the compound .

Molecular Biology Research

In molecular biology, the compound can serve as a tool for studying nucleic acid interactions due to its purine-like structure. It may facilitate the understanding of DNA/RNA binding mechanisms.

Drug Delivery Systems

The unique properties of this compound allow it to be explored as a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .

Mechanism of Action

The mechanism of action of Salor-int l217182-1ea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features
7-Benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethylpurine-2,6-dione Purine-2,6-dione 7-Benzyl, 8-(Z-hydrazinyl-pyrimidine dione), 1,3-dimethyl C23H20N8O5 (Estimated ~512 g/mol) Hydrazone bridge with (2Z)-configuration; multiple H-bond donors/acceptors
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 6-cyano, 5-methylfuran C20H10N4O3S (386 g/mol) Benzylidene substituent; sulfur-containing heterocycle; CN group enhances reactivity
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12, ) Pyrimido-quinazoline 5-Methylfuran, 3-cyano C17H10N4O3 (318 g/mol) Fused quinazoline system; limited solubility due to planar structure
2-(4-Chlorobenzylidene)-spiro[4,5]decan-3-one (4a, ) Spiro-thiadiazaspiro 4-Chlorobenzylidene, pyridin-2-yl, nitro groups C46H34N5ClO5S (803 g/mol) Bulky spiro architecture; multiple aromatic substituents; high molecular weight

Key Observations:

  • Core Heterocycles: The target compound’s purine-2,6-dione core distinguishes it from thiazolo-pyrimidines (e.g., 11a) and spiro systems (e.g., 4a).
  • Substituent Effects : The 7-benzyl group in the target compound may improve lipophilicity compared to the 5-methylfuran in 11a or 12. However, the pyrimidine dione subunit introduces polar hydroxyl and carbonyl groups, balancing solubility .
  • Stereochemical Complexity : The (2Z)-hydrazone configuration in the target compound is rare in the analogues reviewed. This feature could influence tautomerization dynamics and binding specificity, as seen in hydrazone-containing anticancer agents .
Thermal and Physicochemical Properties

While thermal data for the target compound are absent in the evidence, related purines (e.g., theophylline, caffeine) exhibit decomposition ranges of 175–375°C, as shown in –11.

Biological Activity

The compound 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as Compound X ) is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

Compound X can be described by its IUPAC name and structural formula:

C18H20N6O4\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}_4

Synthesis

The synthesis of Compound X involves multiple steps including the formation of the hydrazine derivative and subsequent modifications to achieve the desired purine structure. The synthetic route typically includes:

  • Formation of the hydrazine moiety : Reaction of appropriate hydrazines with carbonyl compounds.
  • Cyclization to form the purine core : Utilizing condensation reactions to create the bicyclic structure characteristic of purines.
  • Functional group modifications : Introduction of benzyl and hydroxyl groups to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that Compound X exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus25

Antioxidant Activity

Compound X has also been evaluated for its antioxidant capacity. Using DPPH and ABTS radical scavenging assays, it demonstrated a high percentage of inhibition at concentrations as low as 100 µg/mL. The IC50 value was found to be significantly lower than that of common antioxidants like butylated hydroxyanisole (BHA), suggesting that Compound X is a promising candidate for further antioxidant studies .

Assay Type% Inhibition at 100 µg/mL
DPPH93.75%
ABTS85%

Anticancer Activity

Preliminary investigations into the anticancer potential of Compound X revealed it could inhibit cell proliferation in various cancer cell lines. A study showed a reduction in cell viability by approximately 70% in human breast cancer cells (MCF-7) when treated with 50 µg/mL of Compound X over 48 hours . These findings suggest that Compound X may act through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of Compound X against multi-drug resistant strains of bacteria. It was administered in combination with traditional antibiotics, resulting in enhanced efficacy and reduced resistance development .
  • Case Study on Antioxidant Properties : Another investigation focused on the neuroprotective effects of Compound X in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with Compound X significantly reduced markers of oxidative stress and improved neuronal survival rates .

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. A typical protocol includes:

  • Step 1: Reacting a purine derivative (e.g., 1,3-dimethylxanthine) with a benzyl halide under basic conditions (e.g., NaH in DMF) to introduce the benzyl group at position 7 .
  • Step 2: Hydrazine addition at position 8, followed by condensation with a 4-hydroxy-2,6-dioxo-dihydropyrimidine derivative under reflux in acetic acid with sodium acetate as a catalyst .
  • Purity Assurance: Recrystallize the product from ethanol or DMF/water mixtures. Validate purity via melting point analysis, elemental composition (CHNS analysis), and chromatographic methods (HPLC or TLC). Confirm structural integrity using IR (C=O, C=N stretches) and NMR (e.g., benzyl proton signals at δ 4.5–5.5 ppm) .

Advanced: How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

  • Quantum Chemical Modeling: Use density functional theory (DFT) to simulate transition states and energetics of key steps (e.g., hydrazone formation). Software like Gaussian or COMSOL Multiphysics can predict regioselectivity and optimize solvent effects .
  • AI-Driven Experimental Design: Implement machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., temperature, catalyst loading). For example, virtual screening of sodium acetate vs. pyridine as catalysts for condensation efficiency .
  • Feedback Loops: Integrate experimental data (e.g., yield, byproducts) into ML algorithms to refine predictions iteratively, reducing trial-and-error approaches .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Identify characteristic signals:
    • Benzyl protons: δ 4.5–5.5 ppm (multiplet, integration for 7-CH2).
    • Purine methyl groups: δ 3.1–3.3 ppm (singlets for N-CH3).
    • Pyrimidine carbonyl carbons: δ 160–170 ppm .
  • IR Spectroscopy: Confirm C=O (1720–1680 cm⁻¹), C=N (1630–1600 cm⁻¹), and N-H stretches (3300–3100 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., EI-MS m/z matching molecular formula) and fragmentation patterns (e.g., loss of benzyl group) .

Advanced: How to resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR data with DFT-simulated spectra (e.g., using B3LYP/6-31G* basis set). Discrepancies in chemical shifts may indicate tautomerism or solvation effects .
  • Dynamic NMR Studies: Perform variable-temperature NMR to detect hindered rotation (e.g., hydrazone Z/E isomerism) or tautomeric equilibria affecting peak splitting .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, confirm the (2Z)-configuration of the hydrazinyl group .

Advanced: How to design experiments to study substituent effects on reactivity?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to test variables (e.g., substituents on the benzyl group, solvent polarity). For example:
    • Factor A: Electron-withdrawing (NO2) vs. donating (OCH3) groups.
    • Factor B: Polar aprotic (DMF) vs. protic (EtOH) solvents.
    • Response Variables: Reaction yield, byproduct formation .
  • Mechanistic Probes: Introduce isotopically labeled reagents (e.g., D₂O for H/D exchange studies) to track hydrazone formation kinetics via LC-MS .

Advanced: What strategies mitigate data contradictions in multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping: Isolate and characterize transient intermediates (e.g., Schiff bases) via quenching with NaBH4 or acetic anhydride. Confirm structures via HRMS .
  • In Situ Monitoring: Use ReactIR or UV-vis spectroscopy to track reaction progression. For example, monitor carbonyl disappearance at 1720 cm⁻¹ .
  • Statistical Analysis: Apply ANOVA to identify outliers in replicate experiments. Use Grubbs’ test to exclude erroneous data points .

Basic: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to:
    • Thermal Stress: 40–60°C for 14 days (ICH Q1A guidelines).
    • Hydrolytic Stress: pH 1–13 buffers at 25°C.
    • Oxidative Stress: 3% H₂O₂.
  • Analytical Endpoints: Monitor degradation via HPLC (area% of parent compound) and identify degradation products using LC-MS/MS .

Advanced: How to integrate high-throughput screening (HTS) for derivative libraries?

Methodological Answer:

  • Automated Synthesis: Use robotic liquid handlers to parallelize reactions (e.g., 96-well plates). Optimize parameters via Design of Experiments (DoE) software .
  • Virtual Libraries: Generate in silico libraries (e.g., substituent variations at position 8) with tools like RDKit. Prioritize candidates via docking studies against target proteins .
  • Data Management: Employ ELN (Electronic Lab Notebook) systems with encrypted databases to track >10,000 data points, ensuring reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.